molecular formula C8H7BrN4 B13311997 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13311997
M. Wt: 239.07 g/mol
InChI Key: QFGMHVMFPCAZBA-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in its structure makes this compound particularly interesting for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing high yields in a short reaction time . Another method involves the annulation of pyrimidine moiety to the triazole ring, which can be achieved through the Dimroth rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with various reagents to form fused heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological activities and chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropyl group enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H7BrN4/c9-6-3-10-8-11-7(5-1-2-5)12-13(8)4-6/h3-5H,1-2H2

InChI Key

QFGMHVMFPCAZBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=N2)Br

Origin of Product

United States

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